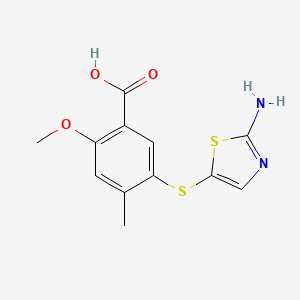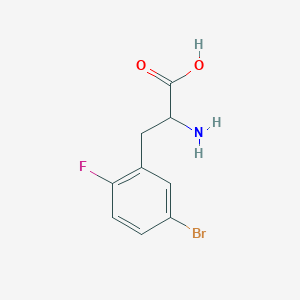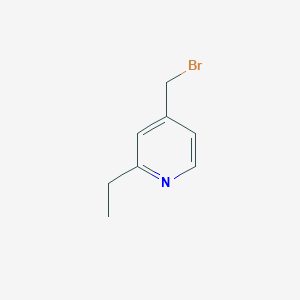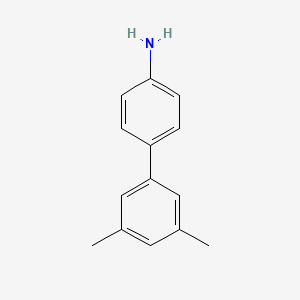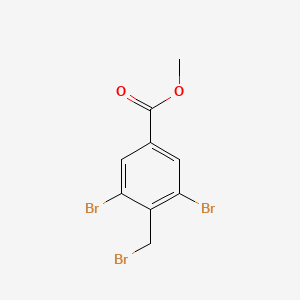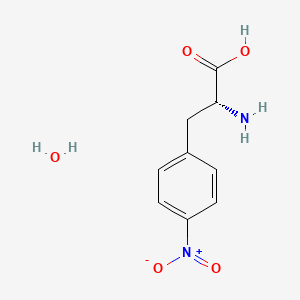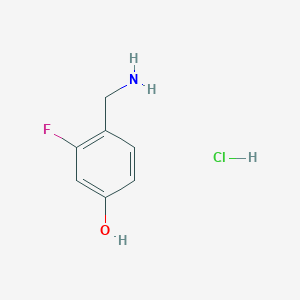![molecular formula C16H6Cl2F10 B3042033 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane CAS No. 477529-17-2](/img/structure/B3042033.png)
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane
描述
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is a chemical compound with the molecular formula C16H6Cl2F10 and a molecular weight of 459.11 g/mol . This compound is characterized by the presence of two 4-chloro-3-(trifluoromethyl)phenyl groups attached to a tetrafluoroethane backbone. It is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzene with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, which facilitates the coupling of the phenyl groups to the tetrafluoroethane backbone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar catalytic processes are used on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of the original compound .
科学研究应用
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is primarily used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, enabling the study of protein-protein interactions and protein function . Additionally, the compound’s unique chemical properties make it useful in the development of new materials and catalysts for various industrial applications .
作用机制
The mechanism of action of 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as proteins and enzymes, through covalent modification or non-covalent interactions. The pathways involved in these interactions are not well-understood and require further research .
相似化合物的比较
Similar Compounds
- 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]ethane
- 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]methane
- 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]propane
Uniqueness
1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is unique due to the presence of four fluorine atoms in the ethane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds with fewer fluorine atoms .
属性
IUPAC Name |
1-chloro-4-[2-[4-chloro-3-(trifluoromethyl)phenyl]-1,1,2,2-tetrafluoroethyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl2F10/c17-11-3-1-7(5-9(11)15(23,24)25)13(19,20)14(21,22)8-2-4-12(18)10(6-8)16(26,27)28/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAYEXCRHRVTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)C(F)(F)F)(F)F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl2F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


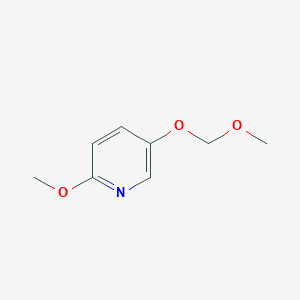

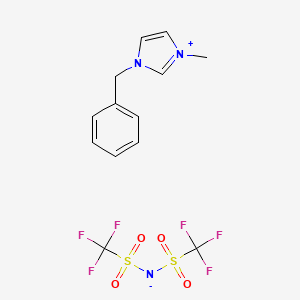
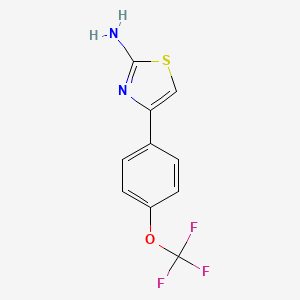
![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)
